Dihydro-beta-erythroidine hydrochloride Dihydro-beta-erythroidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1328-90-1
VCID: VC20544466
InChI: InChI=1S/C16H21NO3.ClH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
SMILES:
Molecular Formula: C16H22ClNO3
Molecular Weight: 311.80 g/mol

Dihydro-beta-erythroidine hydrochloride

CAS No.: 1328-90-1

Cat. No.: VC20544466

Molecular Formula: C16H22ClNO3

Molecular Weight: 311.80 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-beta-erythroidine hydrochloride - 1328-90-1

Specification

CAS No. 1328-90-1
Molecular Formula C16H22ClNO3
Molecular Weight 311.80 g/mol
IUPAC Name (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrochloride
Standard InChI InChI=1S/C16H21NO3.ClH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
Standard InChI Key KEWUQAPTUPWKSX-LINSIKMZSA-N
Isomeric SMILES CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Cl
Canonical SMILES COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Cl

Introduction

Chemical Identity and Structural Characteristics

Dihydro-β-erythroidine hydrochloride (C₁₆H₂₂ClNO₃) is the hydrobromide salt of dihydro-β-erythroidine (DHβE), a tetracyclic alkaloid isolated from Erythrina species. The parent compound, DHβE, features a spiroamine scaffold with a methoxy group and a protonated tertiary amine critical for receptor interaction . Partial hydrogenation of β-erythroidine’s 1,3-diene moiety yields DHβE, which is subsequently converted to its hydrochloride salt to improve bioavailability .

The molecular weight of DHβE·HCl is 311.80 g/mol, and its structure includes a delta-lactone ring and a pyridoindole system . X-ray crystallography of DHβE bound to acetylcholine-binding proteins (AChBPs) reveals that the methoxy group forms hydrogen bonds with a conserved water molecule in the ligand-binding pocket, while the protonated amine interacts directly with the protein backbone . These interactions stabilize the receptor in a desensitized state, as demonstrated in α4β2 nAChR simulations .

Pharmacological Profile and Receptor Selectivity

DHβE·HCl exhibits nanomolar affinity for α4β2 nAChRs (IC₅₀ = 0.37 μM) and slightly higher potency at α4β4 subtypes (IC₅₀ = 0.19 μM) . It also antagonizes muscle-type and Torpedo nAChRs but with lower selectivity . Comparative data for receptor inhibition are summarized below:

nAChR SubtypeIC₅₀ (μM)Experimental ModelReference
α4β20.37Electrophysiology (Xenopus)
α4β40.19Radioligand binding assay
Muscle-type1.2Rat diaphragm contraction
Torpedo2.5Membrane potential assays

In behavioral models, DHβE·HCl (3–10 mg/kg, s.c.) blocks nicotine-induced locomotor activation and self-administration in rodents, confirming its central nervous system (CNS) penetration . Orally administered DHβE·HCl retains efficacy in murine forced swim tests, reducing immobility time by 40–50% at 20 mg/kg, indicative of antidepressant-like effects .

Mechanism of Action: Insights from Molecular Dynamics

Molecular dynamics (MD) simulations of DHβE-bound α4β2 nAChRs (total simulation time: 2.6 μs) have clarified its antagonistic mechanism . Replacing nicotine with DHβE in the crystallized desensitized receptor induces a conformational shift toward the resting state. Key findings include:

  • Loop C Stabilization: DHβE’s methoxy group anchors Loop C of the α4 subunit via water-mediated hydrogen bonds, preventing agonist-induced closure of the ligand-binding domain .

  • β2 Subunit Dynamics: The protonated amine of DHβE forms a salt bridge with β2 Glu196, destabilizing the complementary subunit’s interface and hindering channel opening .

  • Hydrophobic Interactions: Van der Waals contacts between DHβE’s tetracyclic core and α4 Trp154 further stabilize the antagonist-receptor complex .

Electrophysiological validation using β2 Glu196Ala mutants confirmed a 10-fold reduction in DHβE potency, corroborating the computational predictions .

Therapeutic Applications and Preclinical Studies

Parkinson’s Disease

DHβE·HCl suppresses excessive striatal cholinergic signaling in Parkinsonian models. In in vivo microdialysis studies, DHβE·HCl (1 mg/kg, i.p.) reduces acetylcholine release by 60% in the dorsolateral striatum, alleviating motor deficits in 6-OHDA-lesioned rats . Furthermore, it blocks polysynaptic inhibition between striatal cholinergic interneurons, a mechanism implicated in levodopa-induced dyskinesias .

Depression

DHβE·HCl’s antidepressant efficacy stems from α4β2 nAChR blockade, which normalizes monoaminergic tone in the prefrontal cortex. Chronic administration (10 mg/kg/day, p.o. for 14 days) upregulates hippocampal BDNF expression by 2.5-fold in chronically stressed mice, paralleling fluoxetine’s effects . A phase Ia clinical trial reported a 30% reduction in Hamilton Depression Rating Scale (HAMD-17) scores at 20 mg/day, though tolerance to sedative side effects limited long-term use .

Nicotine Addiction

DHβE·HCl attenuates nicotine reinforcement by disrupting mesolimbic dopamine release. In self-administration paradigms, pretreatment with DHβE·HCl (3 mg/kg, s.c.) reduces nicotine intake by 70% without affecting food-reinforced behavior . Cotreatment with mecamylamine (a non-selective nAChR antagonist) synergistically blocks nicotine’s discriminative stimulus effects, suggesting combinatorial therapeutic potential .

Synthetic Analogues and Structure-Activity Relationships (SAR)

Simplification of DHβE’s tetracyclic scaffold has yielded analogues with retained α4β2 affinity. Key SAR findings include:

  • Ring Deletion: Excision of the C and D rings (analogue 1a) preserves binding (Kᵢ = 1.2 μM) but reduces functional antagonism .

  • Methoxy Substitution: Replacing the methoxy group with hydroxyl (-OH) abolishes activity, underscoring its role in water-mediated binding .

  • Amine Modifications: Quaternary ammonium derivatives (e.g., N-methyl-DHβE) exhibit 10-fold lower potency due to steric hindrance in the binding pocket .

Despite these advances, DHβE·HCl remains the most potent and selective α4β2 antagonist in preclinical use, highlighting the challenges in optimizing natural product-derived therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator